molecular formula C22H22O4 B14653627 Carbonic acid, 1-methylethyl-, 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-3-yl ester CAS No. 40580-61-8

Carbonic acid, 1-methylethyl-, 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-3-yl ester

Cat. No.: B14653627
CAS No.: 40580-61-8
M. Wt: 350.4 g/mol
InChI Key: ZJFVYFWOHMZGMZ-UHFFFAOYSA-N
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Description

Carbonic acid, 1-methylethyl-, 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-3-yl ester is a complex organic compound with a unique structure It is characterized by the presence of a carbonic acid ester group, an indene ring, and a trimethylphenyl group

Preparation Methods

The synthesis of Carbonic acid, 1-methylethyl-, 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-3-yl ester typically involves the esterification of carbonic acid with the corresponding alcohol and acid chloride. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbonic acid, 1-methylethyl-, 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-3-yl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates, which then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other carbonic acid esters and indene derivatives. Compared to these compounds, Carbonic acid, 1-methylethyl-, 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-3-yl ester is unique due to the presence of the trimethylphenyl group, which can influence its reactivity and interactions. Some similar compounds include:

  • Carbonic acid, ethyl ester
  • Indene-1-carboxylic acid esters
  • Trimethylphenyl derivatives

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

40580-61-8

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] propan-2-yl carbonate

InChI

InChI=1S/C22H22O4/c1-12(2)25-22(24)26-21-17-9-7-6-8-16(17)20(23)19(21)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3

InChI Key

ZJFVYFWOHMZGMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2=O)OC(=O)OC(C)C)C

Origin of Product

United States

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